Lincomycin

Antimicrobial susceptibility testing Staphylococcus aureus MIC determination

Authentic Lincomycin (CAS 154-21-2) reference standard. Essential for direct MIC determination of L-phenotype isolates where clindamycin cross-susceptibility is unreliable. Required for ANDA method validation, EP/USP-related substances testing, and aquaculture residue monitoring. Do not substitute with clindamycin—verify batch-specific purity ≥98%. Procure traceable, pharmacopeia-compliant material for regulatory submissions.

Molecular Formula C18H34N2O6S
Molecular Weight 406.5 g/mol
CAS No. 154-21-2
Cat. No. B1675468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin
CAS154-21-2
SynonymsEpilincomycin
Hemihydrate Lincomycin Monohydrochloride
Lincocin
Lincolnensin
Lincomycin
Lincomycin A
Lincomycin Hydrochloride
Lincomycin Monohydrochloride
Lincomycin Monohydrochloride, (2S-cis)-Isomer
Lincomycin Monohydrochloride, (L-threo)-Isomer
Lincomycin Monohydrochloride, Hemihydrate
Lincomycin, (2S-cis)-Isomer
Lincomycin, (L-threo)-Isome
Molecular FormulaC18H34N2O6S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
InChIInChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
InChIKeyOJMMVQQUTAEWLP-KIDUDLJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityfreely soluble
Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water
Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lincomycin (CAS 154-21-2): Chemical Identity, Mechanism, and Baseline Antimicrobial Spectrum for Procurement Evaluation


Lincomycin (CAS 154-21-2), first isolated from Streptomyces lincolnensis in 1962, is a naturally occurring lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. Its antimicrobial spectrum is narrow, primarily targeting Gram-positive aerobic cocci (including methicillin-susceptible Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae) and anaerobic bacteria such as Clostridium species and Bacteroides fragilis, with published MIC90 ranges typically between 0.015–2.0 mg/L for susceptible Streptococcus and Staphylococcus strains . Lincomycin is predominantly bacteriostatic in vitro, though it may exhibit bactericidal activity at high concentrations against highly susceptible organisms [2]. The compound is closely related to its semisynthetic derivative clindamycin (7-chloro-7-deoxylincomycin) and shares a similar mechanism with macrolides such as erythromycin, with which cross-resistance has been documented .

Why Lincomycin (CAS 154-21-2) Cannot Be Automatically Substituted with Clindamycin: Critical Gaps in Potency, Resistance Phenotypes, and Pharmacokinetics


Despite sharing a common lincosamide class and ribosomal binding site, Lincomycin (CAS 154-21-2) and its semisynthetic analog clindamycin exhibit substantial quantitative differences in antimicrobial potency, protein-binding behavior, and susceptibility to specific resistance mechanisms that preclude interchangeable use in scientific and industrial applications [1]. Direct comparative MIC studies reveal that clindamycin is 2–16 times more potent than lincomycin on a weight-for-weight basis against staphylococci and anaerobes, with lincomycin demonstrating clinically relevant inferiority that has led authoritative guidelines to recommend against its use for staphylococcal infections [2][3]. Furthermore, L-phenotype isolates of Streptococcus agalactiae and staphylococci have been documented that test clindamycin-susceptible but lincomycin-resistant, mediated by lnu gene-encoded nucleotidyltransferases, rendering susceptibility inference unreliable without direct lincomycin MIC testing [4]. Pharmacokinetically, lincomycin exhibits substantially lower oral bioavailability (20–35% in humans) and variable protein binding (28–86%, averaging 70–75%) compared with clindamycin's ~90% oral absorption and 92–94% protein binding, directly impacting achievable free drug concentrations and tissue distribution [5]. These documented divergences in potency, resistance susceptibility, and pharmacokinetic behavior establish that generic class-based substitution fails to meet rigorous scientific and procurement specifications.

Quantitative Differentiation of Lincomycin (CAS 154-21-2) Versus Comparator Antibiotics: MIC, Protein Binding, Resistance Phenotypes, and Purity Specifications


Lincomycin MIC50/MIC90 vs. Clindamycin Against Staphylococcus aureus: 4-Dilution Potency Differential in 555 Clinical Isolates

In a multicenter study of 555 clinical S. aureus isolates from hospitalized patients across 16 Russian centers, clindamycin demonstrated significantly higher in vitro potency than lincomycin, with clindamycin MIC50 = 0.125 mg/L and MIC90 > 256 mg/L, compared to lincomycin MIC50 = 2 mg/L and MIC90 > 256 mg/L—a 16-fold (4-dilution) difference in MIC50 values [1]. Notably, 14 clindamycin-susceptible strains (MIC < 0.5 mg/L) exhibited lincomycin MIC values exceeding 128 mg/L, indicating a high-resistance phenotype specific to lincomycin [1].

Antimicrobial susceptibility testing Staphylococcus aureus MIC determination

Lincomycin vs. Clindamycin MIC90 Against Bacteroides fragilis: 4-Fold Activity Difference in Anaerobic Bacteria

In a Chinese study evaluating domestic clindamycin against 99 clinical anaerobic isolates, clindamycin exhibited a 4-fold higher potency than lincomycin against Bacteroides fragilis, with MIC90 values of 4 mg/L and 16 mg/L, respectively [1]. This finding aligns with an earlier review article that reported clindamycin is 4–8 times more active than lincomycin against anaerobic Gram-negative bacilli including Bacteroides and Fusobacterium species [2].

Anaerobic bacteriology Bacteroides fragilis MIC testing

Protein Binding Kinetics: Lincomycin's Concentration-Dependent Binding (28–86%) Contrasts with Clindamycin's Consistently High Binding (92–94%)

Lincomycin exhibits concentration-dependent plasma protein binding ranging from 28% to 86%, with an average of 70–75%, and albumin is not considered the primary binding component [1]. In contrast, clindamycin demonstrates consistently high protein binding of 92–94% that does not decrease with increased plasma concentrations [2]. Cross-species studies using plasma, albumin, and α₁-acid glycoprotein from humans, dogs, cattle, and sheep revealed that lincomycin's non-specific binding was similar across species, whereas clindamycin binding showed significant species-dependent variation [3].

Pharmacokinetics Protein binding Free drug concentration

L-Phenotype Resistance: S. agalactiae Isolate UCN36 with Clindamycin MIC = 0.12 mg/L (Susceptible) but Lincomycin MIC = 16 mg/L (Resistant)

In a direct comparative MIC study of 45 S. agalactiae clinical isolates, one strain (UCN36) exhibited an L-phenotype resistance profile: clindamycin MIC = 0.12 mg/L (susceptible by CLSI breakpoints) and erythromycin MIC = 0.06 mg/L (susceptible), yet lincomycin MIC = 16 mg/L (resistant, exceeding the CA-SFM susceptible breakpoint of ≤2 mg/L) [1]. This discordant susceptibility pattern is mediated by lnu gene-encoded nucleotidyltransferases that inactivate lincomycin but not clindamycin [1].

Antimicrobial resistance L-phenotype Streptococcus agalactiae

Lincomycin EP Impurity Profile: Defined Reference Standards for N-Desmethyl Lincomycin (EP Impurity C, CAS 2256-16-8) Supporting ANDA and QC Applications

The European Pharmacopoeia (EP) defines multiple specified impurities for lincomycin hydrochloride, including EP Impurity A, B (mixture of diastereomers), C (N-desmethyl lincomycin, CAS 2256-16-8), D (CAS 17017-22-0), and E (CAS 13380-36-4), each available as fully characterized reference standards compliant with regulatory guidelines [1]. A comparative analysis of Chinese Pharmacopoeia 2020, EP 10.0, and USP 43 monographs revealed methodological differences in assay and related substances testing, with the choice of detection method affecting impurity quantification [2].

Pharmaceutical analysis Impurity profiling Pharmacopeial compliance

Lincomycin Residue Detection in Food Matrices: GC-NPD Method with LOD 1.7 ppb and LOQ 3.8 ppb in Salmon Tissue

A validated gas chromatography method with nitrogen-phosphorus detection (GC-NPD) for lincomycin residues in salmon tissues achieved a limit of detection (LOD) of 1.7 ng/g (ppb) and a limit of quantitation (LOQ) of 3.8 ng/g, with recoveries exceeding 80% for fortified samples at 50, 100, and 200 ppb and relative standard deviations below 6% [1]. An alternative ion-pair reversed-phase LC method with electrochemical detection (+0.9 V) yielded LOD values of 7 ng/g for salmon muscle and 12 ng/g for salmon skin, with recoveries ≥85% and ≥80%, respectively [2].

Food safety Residue analysis Veterinary drug monitoring

Lincomycin (CAS 154-21-2): Priority Application Scenarios for Scientific Procurement and Industrial Use


Antimicrobial Susceptibility Testing (AST): Reference Standard for Lincomycin-Specific MIC Determination in L-Phenotype Surveillance

Given documented L-phenotype isolates where clindamycin MIC = 0.12 mg/L (susceptible) but lincomycin MIC = 16 mg/L (resistant), clinical microbiology and veterinary diagnostic laboratories require pure lincomycin reference standards to perform direct MIC testing rather than relying on clindamycin susceptibility inference [1]. The absence of CLSI or EUCAST lincomycin-specific breakpoints in many jurisdictions further necessitates compound-specific MIC determination using authenticated lincomycin material for susceptibility panel validation and quality control [1].

Pharmacopeial Compliance and ANDA Submission: EP/USP-Grade Lincomycin with Defined Impurity Reference Standards

Pharmaceutical manufacturers pursuing Abbreviated New Drug Applications (ANDAs) or maintaining commercial production of lincomycin hydrochloride formulations require EP/USP-compliant reference standards for method validation, related substances testing, and stability studies [2]. The defined impurity profile—including EP Impurity C (N-desmethyl lincomycin, CAS 2256-16-8) and EP Impurity D (CAS 17017-22-0)—enables precise HPLC method development and batch-to-batch consistency verification, distinguishing GMP-grade material from research-grade compound [2][3].

Veterinary Residue Monitoring in Aquaculture: Analytical Reference Material for GC-MS and LC-MS/MS Method Validation

Regulatory testing laboratories and aquaculture quality control programs require high-purity lincomycin analytical standards for validating residue detection methods in fish tissues. Validated GC-NPD and LC-EC methods achieve LOD values as low as 1.7 ppb in salmon muscle, with recoveries >80% across 50–200 ppb fortification levels [4]. The growing global demand for antibiotic residue monitoring in seafood supply chains, driven by maximum residue limit (MRL) compliance requirements, creates sustained procurement need for traceable lincomycin reference standards [4].

Fermentation Process Development: Lincomycin A as Benchmark for Streptomyces lincolnensis Strain Improvement Studies

Industrial biotechnology research focused on lincomycin yield optimization utilizes authenticated lincomycin A reference material to calibrate HPLC-based titer quantification. Recent studies employing coupled genetic manipulation and medium optimization strategies in S. lincolnensis have achieved marked improvements in lincomycin production, with titer increases of up to 2.8-fold via ectABCD gene cluster knockout [5]. Pure lincomycin standards are essential for accurate quantification of fermentation yields and for validating biosynthetic pathway engineering outcomes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lincomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.